molecular formula C7H4Br2F3N B1315019 2,4-Dibromo-5-(trifluoromethyl)aniline CAS No. 24115-24-0

2,4-Dibromo-5-(trifluoromethyl)aniline

Cat. No. B1315019
CAS RN: 24115-24-0
M. Wt: 318.92 g/mol
InChI Key: LHDNHSKFNNUECM-UHFFFAOYSA-N
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Description

2,4-Dibromo-5-(trifluoromethyl)aniline is a chemical compound with the linear formula C7H4Br2F3N . It is used in the synthesis and biochemical evaluation of a series of inhibitors of hepatitis C virus (HCV) NS3 protease .


Synthesis Analysis

The synthesis of 2,4-Dibromo-5-(trifluoromethyl)aniline involves various chemical reactions. It has been used as a starting material to synthesize acetylenic amine by reacting with trimethylsilylacetylene . It is also a substrate in the Pd-catalyzed ortho-selective cross-coupling reactions of dihaloarenes with Grignard reagents .


Molecular Structure Analysis

The molecular structure of 2,4-Dibromo-5-(trifluoromethyl)aniline is represented by the linear formula C7H4Br2F3N . The molecular weight of this compound is 318.92 .


Chemical Reactions Analysis

The chemical reactions involving 2,4-Dibromo-5-(trifluoromethyl)aniline are complex. One mechanism is based on the nucleophilic attack of the carbon-sulfur bond on a positively charged halogen, which subsequently makes the nucleophilic substitution by a fluoride possible .


Physical And Chemical Properties Analysis

2,4-Dibromo-5-(trifluoromethyl)aniline has a density of 2.0±0.1 g/cm3, a boiling point of 274.5±40.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.6 mmHg at 25°C . It has a molar refractivity of 50.8±0.3 cm3 and a molar volume of 157.6±3.0 cm3 .

Scientific Research Applications

Medicinal Chemistry

2,4-Dibromo-5-(trifluoromethyl)aniline is utilized in the synthesis of inhibitors for viruses like the Hepatitis C virus (HCV). The compound serves as a building block for creating molecules that can potentially interfere with the virus’s protease enzymes, which are crucial for its replication .

Agriculture

In the agricultural sector, this compound’s derivatives may be explored for their potential use as pesticides or herbicides. The bromine and trifluoromethyl groups within its structure could be reactive sites for forming compounds that affect the growth of unwanted plants or pests .

Material Science

The bromine atoms in 2,4-Dibromo-5-(trifluoromethyl)aniline make it a valuable precursor for the synthesis of advanced materials. For instance, it can be used to create polymers with specific properties, such as increased resistance to heat or chemical degradation .

Environmental Science

Researchers might investigate the environmental fate of this compound, given its potential use in various industries. Understanding its breakdown products and their impact on ecosystems is crucial for assessing environmental risks .

Analytical Chemistry

This compound can be used as a standard or reagent in analytical methods. Its unique structure allows it to be a reference compound in chromatography or spectrometry, helping to identify or quantify other substances .

Biochemistry

In biochemistry, 2,4-Dibromo-5-(trifluoromethyl)aniline could be used in the study of enzyme-substrate interactions. Its structure could mimic certain natural substrates or inhibitors, providing insights into enzyme mechanisms .

Safety and Hazards

2,4-Dibromo-5-(trifluoromethyl)aniline is associated with several safety hazards. It has been assigned the GHS07 pictogram and the signal word "Warning" . Hazard codes include H302, H312, H315, H319, H332, and H335 . Precautionary statements include P260, P262, P270, P280, P305 + P351 + P338, and P402 + P404 .

Relevant Papers There are several peer-reviewed papers related to 2,4-Dibromo-5-(trifluoromethyl)aniline . These papers provide more detailed information about the synthesis, properties, and applications of this compound.

properties

IUPAC Name

2,4-dibromo-5-(trifluoromethyl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4Br2F3N/c8-4-2-5(9)6(13)1-3(4)7(10,11)12/h1-2H,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHDNHSKFNNUECM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1N)Br)Br)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4Br2F3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10481220
Record name 2,4-Dibromo-5-(trifluoromethyl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10481220
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

318.92 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,4-Dibromo-5-(trifluoromethyl)aniline

CAS RN

24115-24-0
Record name 2,4-Dibromo-5-(trifluoromethyl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10481220
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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